molecular formula C8H8ClFOS B6297677 [4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol CAS No. 2145093-82-7

[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol

Cat. No.: B6297677
CAS No.: 2145093-82-7
M. Wt: 206.67 g/mol
InChI Key: OTQNHCSBLAZBMJ-UHFFFAOYSA-N
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Description

[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol is a chemical compound with the molecular formula C8H8ClFOS and a molecular weight of 206.67 g/mol . This compound is characterized by the presence of chloro, fluoro, and methylsulfanyl groups attached to a phenyl ring, along with a methanol group.

Preparation Methods

The synthesis of [4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol typically involves the introduction of the chloro, fluoro, and methylsulfanyl groups onto a phenyl ring, followed by the addition of a methanol group. Specific synthetic routes and reaction conditions may vary, but common methods include:

Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity. Detailed industrial processes are often proprietary and may not be publicly disclosed.

Chemical Reactions Analysis

[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.

Scientific Research Applications

[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The chloro, fluoro, and methylsulfanyl groups contribute to its reactivity and binding affinity to target molecules. The compound may exert its effects through:

Comparison with Similar Compounds

[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-chloro-2-fluoro-3-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQNHCSBLAZBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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